O-(2,6-Dimethylbenzyl)hydroxylamine Hydrochloride

Description

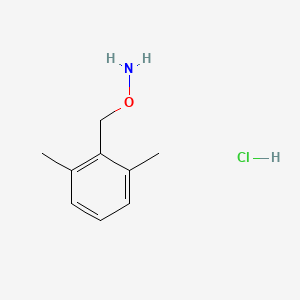

O-(2,6-Dimethylbenzyl)hydroxylamine Hydrochloride (CAS: 29605-76-3) is a hydroxylamine derivative characterized by a benzyl group substituted with two methyl groups at the 2- and 6-positions of the aromatic ring. The compound’s structure includes a hydroxylamine (-ONH2) moiety bound to the benzyl group, with a hydrochloride salt enhancing its stability and solubility in polar solvents. It is primarily utilized in organic synthesis, particularly in the formation of oxime derivatives and as a nucleophile in coupling reactions .

Properties

Molecular Formula |

C9H14ClNO |

|---|---|

Molecular Weight |

187.66 g/mol |

IUPAC Name |

O-[(2,6-dimethylphenyl)methyl]hydroxylamine;hydrochloride |

InChI |

InChI=1S/C9H13NO.ClH/c1-7-4-3-5-8(2)9(7)6-11-10;/h3-5H,6,10H2,1-2H3;1H |

InChI Key |

NTNGNXHLBYYCAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CON.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2,6-Dimethylbenzyl)hydroxylamine Hydrochloride can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylbenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is usually purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

O-(2,6-Dimethylbenzyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reactions often involve bases like sodium hydroxide or potassium carbonate to facilitate the substitution process.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

Organic Synthesis

Hydroxylamine Derivatives in Synthesis

Hydroxylamines, including O-(2,6-Dimethylbenzyl)hydroxylamine hydrochloride, are pivotal in organic synthesis, particularly in the formation of oximes. Oximes are essential intermediates in the synthesis of various organic compounds. The reaction of ketones or aldehydes with hydroxylamines leads to the formation of oximes, which can undergo further transformations such as rearrangements or reductions.

- Case Study: Synthesis of Caprolactam

Hydroxylamines are instrumental in producing caprolactam from cyclohexanone oxime through the Beckmann rearrangement. This process is critical for nylon production, showcasing the industrial relevance of hydroxylamines .

Medicinal Chemistry

Potential Antimicrobial Activity

Recent studies have indicated that hydroxylamine derivatives exhibit antimicrobial properties. This compound has been tested for its efficacy against various microbial strains. The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways.

- Research Findings:

A study highlighted that specific hydroxylamine derivatives demonstrated significant inhibitory effects on pathogens such as Cryptosporidium parvum, suggesting potential applications in developing new antimicrobial agents .

Biochemical Applications

DNA Mutagenesis

Hydroxylamines are utilized in molecular biology for mutagenesis studies. This compound can induce specific mutations by hydroxylating nucleobases within DNA. This property makes it a valuable tool for genetic research and understanding mutagenesis mechanisms.

- Mechanism of Action:

Hydroxylamine primarily acts by converting cytidine to hydroxyaminocytidine, which is misread as thymidine during DNA replication, leading to C:G to T:A transitions . This specificity allows researchers to study mutation rates and the effects of genetic changes.

Environmental Chemistry

Water Treatment Applications

Hydroxylamines, including this compound, have been explored for their potential in environmental applications such as groundwater treatment. Their ability to interact with various contaminants makes them suitable candidates for remediation processes.

- Application Example: Groundwater Remediation

Studies have shown that hydroxylamines can effectively reduce concentrations of certain pollutants in water systems by facilitating chemical transformations that render harmful substances less toxic or more easily removable .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Organic Synthesis | Formation of oximes | Key role in caprolactam synthesis |

| Medicinal Chemistry | Antimicrobial activity against pathogens | Significant inhibition observed against C. parvum |

| Biochemical Applications | Induction of DNA mutations | Specificity in mutagenesis studies |

| Environmental Chemistry | Groundwater treatment | Effective reduction of pollutants |

Mechanism of Action

The mechanism of action of O-(2,6-Dimethylbenzyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile. The hydroxylamine group can donate electrons to electrophilic centers, facilitating various chemical transformations. In biological systems, it can interact with enzymes and proteins, leading to modifications that can alter their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a class of O-substituted benzylhydroxylamine hydrochlorides , where substituents on the benzyl ring dictate physicochemical properties and reactivity. Key analogs include:

*Molecular weight can be calculated as ~203.7 g/mol (C9H14ClNO·HCl).

Physicochemical Properties

- Hydrophobicity : The 2,6-dimethyl substituents increase steric bulk and hydrophobicity compared to halogenated analogs (e.g., dichloro or pentafluoro derivatives), which exhibit higher polarity and electronegativity .

- Stability : Hydroxylamine hydrochloride derivatives are generally more stable than their free base counterparts due to salt formation. Fluorinated derivatives (e.g., pentafluoro) may exhibit enhanced thermal stability, while dimethyl-substituted variants balance solubility and reactivity .

Key Research Findings

- Solubility: Dimethyl-substituted derivatives exhibit moderate solubility in ethanol and DCM, whereas fluorinated analogs are more soluble in aqueous-organic mixtures .

- Thermal Stability : Hydroxylamine hydrochlorides decompose endothermically, with decomposition temperatures influenced by substituents (e.g., fluorinated groups may raise melting points) .

Biological Activity

O-(2,6-Dimethylbenzyl)hydroxylamine hydrochloride is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxylamine functional group attached to a 2,6-dimethylbenzyl moiety. The molecular formula is , and it typically appears as a hydrochloride salt, enhancing its solubility in aqueous solutions.

Key Features:

- Molecular Formula: C_{10}H_{14ClNO

- Functional Group: Hydroxylamine

- Solubility: High solubility in water due to hydrochloride form

Biological Activity

Research indicates that hydroxylamines exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. The specific biological activities of this compound are still under investigation; however, related compounds have demonstrated notable effects.

Antimicrobial Activity

Hydroxylamines have been studied for their antimicrobial properties. For instance, derivatives of hydroxylamines can inhibit bacterial growth by interfering with essential metabolic processes. A study on similar compounds showed that they can act as effective inhibitors against various pathogens by targeting specific enzyme systems.

Anticancer Potential

Hydroxylamine derivatives have also been explored for their anticancer potential. They can act as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer cell proliferation and survival. The structural modifications in hydroxylamines influence their ability to bind to HDAC enzymes, potentially leading to apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | HDAC inhibition leading to apoptosis | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 2,6-dimethylbenzaldehyde with hydroxylamine hydrochloride under acidic conditions. This method ensures high yields and purity of the product.

Synthesis Steps:

- Dissolve 2,6-dimethylbenzaldehyde in an appropriate solvent (e.g., ethanol).

- Add hydroxylamine hydrochloride and an acid catalyst (e.g., HCl).

- Heat the mixture under reflux for several hours.

- Purify the resulting product through recrystallization.

Applications:

- Chemical Synthesis: Used as a reagent in organic synthesis.

- Pharmaceutical Development: Potential lead compound for developing new drugs targeting various diseases.

Case Studies and Research Findings

Several studies have focused on the biological activity of hydroxylamine derivatives:

- Antimicrobial Efficacy Study: A recent investigation demonstrated that hydroxylamine derivatives significantly inhibited the growth of Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship that could be leveraged for drug development .

- HDAC Inhibition: Research on related compounds revealed that specific hydroxylamine derivatives exhibited potent HDAC inhibitory activity with IC50 values in the low micromolar range. This suggests that this compound may share similar properties .

- Inflammation Modulation: Another study indicated that certain hydroxylamines could modulate inflammatory responses by inhibiting pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.